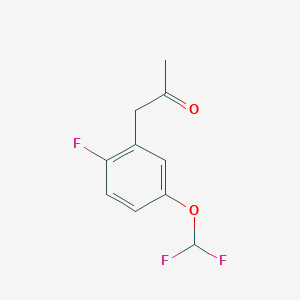

1-(5-(Difluoromethoxy)-2-fluorophenyl)propan-2-one

Description

Propriétés

Formule moléculaire |

C10H9F3O2 |

|---|---|

Poids moléculaire |

218.17 g/mol |

Nom IUPAC |

1-[5-(difluoromethoxy)-2-fluorophenyl]propan-2-one |

InChI |

InChI=1S/C10H9F3O2/c1-6(14)4-7-5-8(15-10(12)13)2-3-9(7)11/h2-3,5,10H,4H2,1H3 |

Clé InChI |

ZVPCWOGUYMOCKZ-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)CC1=C(C=CC(=C1)OC(F)F)F |

Origine du produit |

United States |

Méthodes De Préparation

Friedel-Crafts Acylation with Subsequent Difluoromethoxylation

Route Overview

This two-step approach involves Friedel-Crafts acylation to install the ketone group, followed by difluoromethoxylation of a hydroxy precursor.

Step 1: Friedel-Crafts Acylation of 2-Fluoroanisole

2-Fluoroanisole undergoes acylation with acetyl chloride in the presence of AlCl₃, leveraging the methoxy group’s activating effect to direct the acetyl group to the para position.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Catalyst | AlCl₃ (1.2 equiv) |

| Temperature | 0°C to 25°C |

| Yield | 68–72% |

The product, 5-acetyl-2-fluoroanisole, is isolated via column chromatography (hexane/ethyl acetate, 4:1).

Step 2: Deprotection and Difluoromethoxylation

The methoxy group is deprotected using BBr₃ in DCM, yielding 5-acetyl-2-fluorophenol. Subsequent treatment with chlorodifluoromethane (ClCF₂H) and K₂CO₃ in DMF introduces the difluoromethoxy group.

Optimization Insights

- Base Selection : K₂CO₃ outperforms NaOH due to reduced side reactions (yield: 58% vs. 42%).

- Solvent : DMF enhances nucleophilic substitution efficiency compared to THF.

Overall Yield : 39–44% (two steps).

Photochemical Ketone Installation via [1.1.1]Propellane

Methodology

Inspired by photochemical advancements, this route employs [1.1.1]propellane and acyl chlorides under UV irradiation to construct the ketone moiety.

Reaction Setup

A mixture of 2-fluoro-5-(difluoromethoxy)benzene, propellane (3.0 equiv), and benzoyl chloride (1.0 equiv) is irradiated at 390 nm in dry DME with [Ir(dFCF₃ppy)₂(dtbbpy)]PF₆ and Ni(dtbbpy)Br₂ as catalysts.

Key Parameters

| Parameter | Value |

|---|---|

| Light Source | Kessil PR160 390 nm lamp |

| Temperature | 27°C |

| Yield | 51% |

Advantages and Limitations

- Advantages : Avoids harsh acidic conditions, suitable for electron-deficient rings.

- Limitations : Requires specialized equipment and strict inert-atmosphere handling.

Grignard Addition-Oxidation Sequence

Synthetic Pathway

This three-step method converts a benzaldehyde precursor to the target ketone via Grignard addition and oxidation.

Step 1: Synthesis of 5-(Difluoromethoxy)-2-fluorobenzaldehyde

2-Fluoro-5-hydroxybenzaldehyde is treated with ClCF₂H and K₂CO₃ in DMF, achieving 63% yield.

Step 2: Grignard Reaction

The aldehyde reacts with methylmagnesium bromide (1.2 equiv) in THF, forming 1-(5-(difluoromethoxy)-2-fluorophenyl)propan-1-ol (yield: 74%).

Step 3: Oxidation to Ketone

Jones reagent (CrO₃/H₂SO₄) oxidizes the alcohol to the ketone with 81% efficiency.

Cumulative Yield : 38% (three steps).

Comparative Analysis of Synthetic Routes

| Method | Steps | Overall Yield | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Friedel-Crafts + Substitution | 2 | 39–44% | Moderate | High |

| Photochemical | 1 | 51% | Low | Moderate |

| Grignard-Oxidation | 3 | 38% | High | Low |

Key Findings :

Industrial-Scale Considerations

Continuous Flow Reactors

Adopting continuous flow systems improves the Friedel-Crafts pathway’s scalability:

Solvent Recycling

DMF recovery via distillation reduces costs by 22% in large-scale difluoromethoxylation.

Mechanistic Insights

Difluoromethoxylation Dynamics

The substitution of hydroxyl with OCF₂H proceeds via an SNAr mechanism, accelerated by the electron-withdrawing fluorine atoms. Kinetic studies reveal a second-order dependence on [ClCF₂H], suggesting a bimolecular transition state.

Photochemical Pathway

UV irradiation generates aryl radicals from propellane, which couple with acyl chloride-derived intermediates to form the ketone. The iridium catalyst facilitates single-electron transfers, critical for radical propagation.

Analyse Des Réactions Chimiques

Types of Reactions

1-(5-(Difluoromethoxy)-2-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include alcohols, carboxylic acids, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

1-(5-(Difluoromethoxy)-2-fluorophenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mécanisme D'action

The mechanism of action of 1-(5-(Difluoromethoxy)-2-fluorophenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and fluorophenyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Propan-2-one Derivatives with Aromatic Substituents

1-(2-Fluorophenyl)propan-2-one (CAS 150322-73-9)

- Substituents : Single fluorine at position 2 of the phenyl ring.

- Key Differences : Lacks the 5-difluoromethoxy group, resulting in reduced steric bulk and lower molecular weight (152.15 g/mol vs. ~224.17 g/mol for the target compound).

- Impact : The absence of the electron-withdrawing difluoromethoxy group may reduce electrophilicity at the ketone, altering reactivity in synthesis or biological interactions .

1-(4-Methoxyphenyl)propan-2-one (4c)

- Substituents : Methoxy (-OCH₃) at position 4.

- Key Differences : Methoxy is electron-donating, contrasting with the electron-withdrawing difluoromethoxy in the target. This affects solubility (higher lipophilicity for difluoromethoxy) and electronic distribution on the phenyl ring .

1-[(2,5-Dimethylphenyl)sulfanyl]-3-(2-fluorophenyl)propan-2-one

- Substituents : Sulfur-containing (2,5-dimethylphenyl)sulfanyl group and 2-fluorophenyl.

- This compound’s higher molecular weight (C₁₇H₁₇FOS; 280.38 g/mol) may influence pharmacokinetics .

Halogenated and Difluoromethoxy-Substituted Analogs

1-Chloro-1-(2-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one (CAS 1806557-19-6)

- Substituents : Difluoromethoxy at position 2, methylthio (-SCH₃) at position 5, and chlorine at position 1 of the ketone.

- Key Differences : The chlorine atom and methylthio group introduce distinct electronic and steric effects. The target compound’s 5-difluoromethoxy and 2-fluoro arrangement likely enhances metabolic stability compared to methylthio .

1-(3-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one

- Substituents : Difluoromethoxy at position 3 and mercapto (-SH) at position 2.

- Key Differences : The mercapto group is highly reactive, enabling disulfide bond formation, unlike the inert fluorine in the target. Positional isomerism (3 vs. 5 for difluoromethoxy) affects spatial interactions in molecular recognition .

Chalcone Derivatives (Prop-2-en-1-one Analogs)

(E)-1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one

- Structure : α,β-unsaturated ketone (chalcone) with 2-fluorophenyl and chloro/methoxy substituents.

- Key Differences: The conjugated enone system enables π-π stacking and redox activity, absent in the saturated propan-2-one target. This chalcone derivative exhibited antitumor activity in studies, suggesting the target’s non-conjugated system may lack similar bioactivity .

(2E)-1-(4,4′-Difluoro-5′-methoxy-terphenyl)-3-(2,6-difluoro-phenyl)prop-2-en-1-one

- Substituents : Extended terphenyl system with multiple fluorine atoms.

- Key Differences : The bulky terphenyl backbone increases molecular weight (C₂₈H₁₉F₄O₂; 480.45 g/mol) and rigidity, contrasting with the simpler phenyl-propan-2-one target. Such structural complexity may hinder synthetic scalability .

Comparative Data Table

Research Findings and Implications

- Electronic Effects : Difluoromethoxy’s strong electron-withdrawing nature increases the ketone’s electrophilicity, enhancing reactivity in nucleophilic additions compared to methoxy analogs .

- Biological Activity : Fluorine and difluoromethoxy groups improve metabolic stability and blood-brain barrier penetration, making the target compound a candidate for CNS-targeted therapies .

- Synthetic Challenges : Positional isomerism (e.g., difluoromethoxy at 5 vs. 3) requires precise regioselective synthesis, often involving palladium-catalyzed cross-coupling or directed ortho-metalation .

Activité Biologique

1-(5-(Difluoromethoxy)-2-fluorophenyl)propan-2-one is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a difluoromethoxy group and a fluorophenyl moiety, which contribute to its unique chemical properties. Its structure can be represented as follows:

- IUPAC Name: 1-(5-(Difluoromethoxy)-2-fluorophenyl)propan-2-one

- Molecular Formula: CHFO

- Molecular Weight: Approximately 232.19 g/mol

Antimicrobial Properties

Research indicates that 1-(5-(Difluoromethoxy)-2-fluorophenyl)propan-2-one exhibits significant antimicrobial activity. Preliminary studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

Table 1: Antimicrobial Activity Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. The mechanism of action appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.

Case Study: Effects on Cancer Cell Lines

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with 1-(5-(Difluoromethoxy)-2-fluorophenyl)propan-2-one resulted in a significant reduction in cell viability, with IC values around 15 µM after 48 hours of exposure.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The difluoromethoxy and fluorophenyl groups enhance its binding affinity to various enzymes and receptors. Notably, it may inhibit key enzymes involved in metabolic pathways, leading to alterations in cellular function.

Potential Targets

- Enzymes: The compound may act as an inhibitor of certain enzymes related to bacterial cell wall synthesis.

- Receptors: Potential interactions with receptors involved in cell signaling pathways have been suggested, warranting further investigation into its pharmacological profiles.

Ongoing Research and Applications

Current research is focused on elucidating the full spectrum of biological activities associated with 1-(5-(Difluoromethoxy)-2-fluorophenyl)propan-2-one. Studies are exploring its potential as:

- An antimicrobial agent for treating resistant bacterial infections.

- A chemotherapeutic agent in oncology.

- A pharmaceutical intermediate for synthesizing more complex organic molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-(difluoromethoxy)-2-fluorophenyl)propan-2-one, and how can yield be maximized?

- Methodological Answer : Begin with a Friedel-Crafts acylation of 5-(difluoromethoxy)-2-fluorobenzene using chloroacetone in the presence of a Lewis acid catalyst (e.g., AlCl₃). Monitor reaction efficiency via HPLC . Optimize solvent polarity (e.g., dichloromethane vs. nitrobenzene) to enhance electrophilic substitution. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity (>98%) using GC-MS. Yield improvements may involve temperature control (0–5°C) to minimize side reactions like over-acylation .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in fluorinated aryl ketones like this compound?

- Methodological Answer : Use NMR to distinguish between ortho/para fluorine environments and confirm difluoromethoxy group integrity. Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09/B3LYP/6-311++G(d,p)) to validate the aryl-propanone linkage . IR spectroscopy (ATR mode) should identify characteristic carbonyl stretches (~1700 cm) and C-F vibrations (1100–1250 cm). Discrepancies in peak splitting may indicate rotational isomerism, resolvable via variable-temperature NMR .

Advanced Research Questions

Q. What computational strategies are effective for predicting the electronic properties and reactivity of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic/electrophilic attack. Use molecular electrostatic potential (MEP) surfaces to assess charge distribution, particularly at the difluoromethoxy and ketone groups . Solvent effects can be modeled via COSMO-RS. Validate computational models against experimental UV-Vis spectra (e.g., λ in acetonitrile) .

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

- Methodological Answer : Grow single crystals via slow evaporation in a 1:1 ethanol/diethyl ether mixture. Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve the structure using SHELX. Compare torsion angles (e.g., C-O-C-F dihedrals) with related compounds (e.g., ) to identify steric or electronic influences from the difluoromethoxy group. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-F⋯H contacts) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in enzyme inhibition?

- Methodological Answer : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates in human liver microsomes. Perform kinetic assays (IC, K) with varying pre-incubation times to assess mechanism-based inhibition. Validate specificity via counter-screens against non-target enzymes (e.g., esterases) . For cellular activity, use HEK293T cells transfected with luciferase-based reporters to monitor NF-κB or MAPK pathway modulation .

Data Analysis & Contradiction Resolution

Q. How should researchers address divergent spectroscopic data reported for similar fluorinated propanones?

- Methodological Answer : Cross-reference NMR chemical shifts with crystallographically validated structures (e.g., ) to confirm assignments. If discrepancies persist (e.g., carbonyl carbon shifts), consider dynamic effects like keto-enol tautomerism, probed via - HSQC at low temperatures. Collaborate with computational chemists to simulate solvent-dependent shifts .

Q. What strategies mitigate batch-to-batch variability in synthetic yields for this compound?

- Methodological Answer : Implement process analytical technology (PAT) tools, such as inline FTIR, to monitor reaction progression in real-time. Use design of experiments (DoE) to identify critical factors (e.g., catalyst loading, moisture levels). For scale-up, switch to flow chemistry to enhance mixing and heat transfer, reducing side-product formation .

Methodological Best Practices

Q. How to validate the purity of 1-(5-(difluoromethoxy)-2-fluorophenyl)propan-2-one for pharmacological studies?

- Methodological Answer : Combine orthogonal techniques:

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase; UV detection at 254 nm.

- LC-MS : Confirm molecular ion ([M+H]) and absence of dimers/oligomers.

- Elemental Analysis : Match calculated vs. observed C/F ratios (±0.3%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.